molecular formula C19H27N5O B15116348 4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine

4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine

Cat. No.: B15116348
M. Wt: 341.5 g/mol
InChI Key: AJIRWECSWYQFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine is a complex organic compound that features a pyridazine ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and pyrimidine intermediates, followed by their coupling through a piperidine linker. The reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrimidine rings, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of alcohols or amines.

Scientific Research Applications

4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H27N5O

Molecular Weight

341.5 g/mol

IUPAC Name

4-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine

InChI

InChI=1S/C19H27N5O/c1-5-17-10-18(23-22-15(17)4)25-11-16-6-8-24(9-7-16)19-13(2)14(3)20-12-21-19/h10,12,16H,5-9,11H2,1-4H3

InChI Key

AJIRWECSWYQFFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NC=NC(=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.